molecular formula C17H13N3O2S B7836594 5-amino-4-(1,3-benzothiazol-2-yl)-1-(4-hydroxyphenyl)-2H-pyrrol-3-one

5-amino-4-(1,3-benzothiazol-2-yl)-1-(4-hydroxyphenyl)-2H-pyrrol-3-one

Cat. No.: B7836594
M. Wt: 323.4 g/mol
InChI Key: FFGPPBKEHOKHCW-UHFFFAOYSA-N
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Description

. This compound is characterized by the presence of a methanesulfonamide group attached to a pyridine ring substituted with two bromine atoms at the 2 and 5 positions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often include the use of bromine or a brominating agent in the presence of a suitable solvent and catalyst .

Industrial Production Methods

Industrial production methods for this compound may involve large-scale bromination reactions under controlled conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the final product .

Chemical Reactions Analysis

Types of Reactions

Methanesulfonamide, N-(2,5-dibromo-3-pyridinyl)- undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions may yield derivatives with different functional groups replacing the bromine atoms .

Scientific Research Applications

Methanesulfonamide, N-(2,5-dibromo-3-pyridinyl)- has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Methanesulfonamide, N-(2,5-dibromo-3-pyridinyl)- involves its interaction with specific molecular targets. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • Methanesulfonamide, N-(2,5-dichloro-3-pyridinyl)
  • Methanesulfonamide, N-(2,5-difluoro-3-pyridinyl)
  • Methanesulfonamide, N-(2,5-diiodo-3-pyridinyl)

Uniqueness

Methanesulfonamide, N-(2,5-dibromo-3-pyridinyl)- is unique due to the presence of bromine atoms, which can influence its reactivity and biological activity compared to its chloro, fluoro, and iodo analogs. The bromine atoms can also affect the compound’s physical properties, such as solubility and stability .

Properties

IUPAC Name

5-amino-4-(1,3-benzothiazol-2-yl)-1-(4-hydroxyphenyl)-2H-pyrrol-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13N3O2S/c18-16-15(17-19-12-3-1-2-4-14(12)23-17)13(22)9-20(16)10-5-7-11(21)8-6-10/h1-8,21H,9,18H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFGPPBKEHOKHCW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(=O)C(=C(N1C2=CC=C(C=C2)O)N)C3=NC4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(=O)C(=C(N1C2=CC=C(C=C2)O)N)C3=NC4=CC=CC=C4S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13N3O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

323.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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